molecular formula C11H14ClNO3 B1485154 Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride CAS No. 1205750-23-7

Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride

Cat. No.: B1485154
CAS No.: 1205750-23-7
M. Wt: 243.68 g/mol
InChI Key: NSJJMENSOVXWJX-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride is a chemical compound with significant potential in scientific research and industrial applications. This compound belongs to the class of heterocyclic organic compounds and has a molecular structure that includes a benzene ring fused to a seven-membered oxazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the oxazepine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including its effects on various cellular processes.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

  • Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate hydrochloride: A structural isomer with a similar molecular framework.

  • 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: A related compound without the carboxylate group.

Uniqueness: Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride is unique due to its specific structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-2-3-10-9(6-8)7-12-4-5-15-10;/h2-3,6,12H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJJMENSOVXWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205750-23-7
Record name methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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